

An In-depth Technical Guide to 1,7-Heptanediamine and Its Derivatives

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Compound of Interest		
Compound Name:	1,7-Heptanediamine	
Cat. No.:	B1222138	Get Quote

This technical guide provides a comprehensive overview of **1,7-Heptanediamine**, a versatile linear aliphatic diamine. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, physicochemical properties, and key applications. This document includes detailed experimental protocols for its use in the synthesis of advanced materials and its role in biochemical assays.

Chemical Identity and Synonyms

1,7-Heptanediamine is known by several names in scientific literature and commercial catalogs. A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.



Synonym Type	Name
Systematic Name	1,7-Heptanediamine
Heptane-1,7-diamine	
Common Name	- Heptamethylenediamine
1,7-Diaminoheptane	
CAS Registry No.	646-19-5
EC Number	211-468-2
Linear Formula	NH2(CH2)7NH2
Other Identifiers	1,9-Diazanonane, NSC-45777

Physicochemical Properties

The physical and chemical properties of **1,7-Heptanediamine** are crucial for its application in various chemical syntheses and formulations. The following table summarizes its key quantitative data.

Property	Value	Reference(s)
Molecular Formula	C7H18N2	[1][2]
Molecular Weight	130.23 g/mol	[1][2]
Appearance	White to colorless solid or liquid	[3][4]
Melting Point	26-29 °C	[2][5][6]
Boiling Point	223-225 °C	[2][5][6]
Density	0.86 g/cm ³	[5]
Flash Point	88 °C (closed cup)	[2]
Solubility	Soluble in water, ethanol, acetone, ether, and benzene.	[5][7]



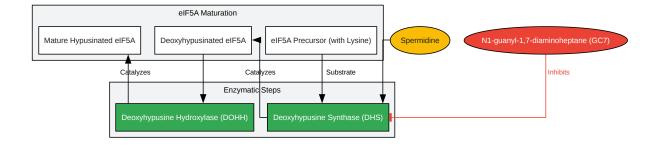
Applications and Experimental Protocols

1,7-Heptanediamine serves as a valuable building block in several areas of research and development, including as a monomer for polyamides, a component of pH-responsive hydrogels, and a scaffold for the synthesis of enzyme inhibitors.

Inhibition of Deoxyhypusine Synthase (DHS)

Derivatives of **1,7-Heptanediamine** are potent inhibitors of deoxyhypusine synthase (DHS), an enzyme critical for the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A). This modification is essential for cell proliferation, making DHS an attractive target in cancer therapy.

A key derivative is N1-guanyl-1,7-diaminoheptane (GC7), a competitive inhibitor of DHS.[8] The pathway below illustrates the role of DHS and its inhibition by GC7.



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Deoxyhypusine synthase (DHS) signaling pathway and its inhibition by GC7.

This protocol outlines a general procedure for assessing the inhibitory activity of compounds like GC7 against DHS. The assay measures the incorporation of a radiolabeled substrate into the eIF5A protein.[1]

Materials:



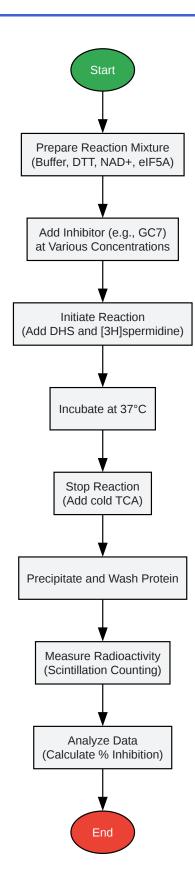
- Recombinant human DHS and eIF5A precursor protein.
- [1,8-3H]spermidine.
- Tris-HCl buffer (pH 9.2-9.5).
- Dithiothreitol (DTT).
- NAD+.
- Inhibitor compound (e.g., GC7) dissolved in an appropriate solvent.
- Trichloroacetic acid (TCA).
- Scintillation fluid.

Procedure:

- Prepare a reaction mixture containing Tris-HCl buffer, DTT, NAD+, and the eIF5A precursor protein.
- Add the inhibitor compound at various concentrations to the reaction mixture.
- Initiate the reaction by adding DHS and [1,8-3H]spermidine.
- Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
- Stop the reaction by adding cold TCA to precipitate the proteins.
- Wash the protein precipitate thoroughly with TCA to remove unincorporated [3H]spermidine.
- Dissolve the precipitate and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition at each inhibitor concentration relative to a control reaction without the inhibitor.

The following workflow diagram illustrates the key steps in the DHS inhibition assay.





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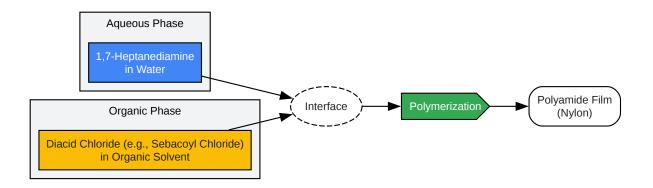
Experimental workflow for the Deoxyhypusine Synthase (DHS) inhibition assay.



Synthesis of Polyamides via Interfacial Polymerization

1,7-Heptanediamine is a suitable monomer for the synthesis of polyamides, such as nylon, through interfacial polymerization. This method involves the reaction of a diamine in an aqueous phase with a diacid chloride in an immiscible organic phase.

The diagram below illustrates the logical flow of polyamide synthesis via interfacial polymerization.



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Logical workflow for polyamide synthesis via interfacial polymerization.

This protocol describes the synthesis of a polyamide from **1,7-Heptanediamine** and sebacoyl chloride.

Materials:

- 1,7-Heptanediamine.
- Sebacoyl chloride.
- Sodium hydroxide (NaOH).
- Hexane (or another water-immiscible organic solvent).
- Deionized water.

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Forceps.

Procedure:

- Aqueous Phase: Prepare an aqueous solution of 1,7-Heptanediamine and a small amount of NaOH (to neutralize the HCl byproduct). For example, dissolve 0.5 g of 1,7-Heptanediamine and 0.2 g of NaOH in 50 mL of deionized water.
- Organic Phase: Prepare a solution of sebacoyl chloride in an organic solvent. For instance, dissolve 0.5 mL of sebacoyl chloride in 50 mL of hexane.
- Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing to create a distinct interface.
- A film of polyamide will form at the interface almost immediately.
- Using forceps, gently grasp the center of the polymer film and pull it upwards from the beaker. A continuous rope of nylon can be drawn out.
- Washing and Drying: Wash the collected polyamide rope with water and then with ethanol to remove unreacted monomers and byproducts. Allow the polymer to dry completely.

Preparation of pH-Responsive Hydrogels

1,7-Heptanediamine can be incorporated into hydrogel networks, such as those based on alginate, to impart pH-responsive properties. The amine groups of the diamine can be protonated or deprotonated depending on the pH, leading to changes in the hydrogel's swelling behavior.

This protocol provides a general method for preparing a pH-responsive hydrogel incorporating **1,7-Heptanediamine**.

Materials:

Sodium alginate.



- 1,7-Heptanediamine.
- Calcium chloride (CaCl2) as a crosslinking agent.
- Deionized water.

Procedure:

- Prepare a 2% (w/v) solution of sodium alginate in deionized water by stirring until fully dissolved.
- Add 1,7-Heptanediamine to the alginate solution at a desired concentration (e.g., 0.5% w/v) and stir until homogeneous.
- Extrude the alginate-diamine solution dropwise into a calcium chloride solution (e.g., 2% w/v).
- Hydrogel beads will form instantly upon contact with the CaCl₂ solution due to ionic crosslinking of the alginate chains.
- Allow the beads to cure in the CaCl₂ solution for about 30 minutes to ensure complete crosslinking.
- Collect the hydrogel beads and wash them with deionized water to remove excess calcium chloride.
- The resulting hydrogel beads can be tested for their pH-responsive swelling behavior by incubating them in buffer solutions of different pH values and measuring the change in their weight or size.

Conclusion

1,7-Heptanediamine is a chemical compound with a broad range of applications, from the synthesis of polymers like polyamides to the development of advanced functional materials such as pH-responsive hydrogels. Its derivatives have also shown significant potential in the field of drug discovery as enzyme inhibitors. The detailed protocols and data presented in this guide are intended to facilitate further research and innovation utilizing this versatile diamine.



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